5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole
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Overview
Description
5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of indoloquinoxaline derivatives.
Preparation Methods
The synthesis of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method is the cyclocondensation reaction, where starting materials such as anthraquinone derivatives undergo a series of chemical transformations to form the desired indoloquinoxaline skeleton . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the compound. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indoloquinoxaline core or the oxadiazole ring .
Scientific Research Applications
This compound has shown potential in several scientific research applications. In chemistry, it is studied for its photophysical and electrochemical properties, making it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . Additionally, its unique structural features make it a valuable compound for studying molecular interactions and mechanisms in various biological systems .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT) processes, which can influence its electronic properties and interactions with other molecules . These interactions can lead to various biological effects, such as DNA intercalation, enzyme inhibition, or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole include other indoloquinoxaline derivatives and oxadiazole-containing molecules. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their properties and applications . For example, other indoloquinoxaline derivatives have been studied for their use in organic electronics and as potential therapeutic agents . The uniqueness of this compound lies in its specific combination of the indoloquinoxaline and oxadiazole moieties, which can impart distinct electronic and biological properties .
Properties
Molecular Formula |
C25H19N5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(7,9-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H19N5O/c1-15-12-16(2)23-18(13-15)22-24(27-20-11-7-6-10-19(20)26-22)30(23)14-21-28-29-25(31-21)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3 |
InChI Key |
OVRZQGSRIGLWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(O5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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